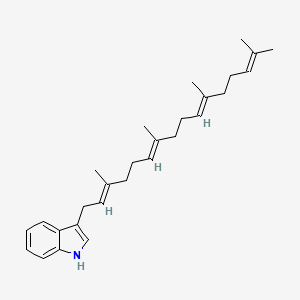

![molecular formula C48H28N4O8Zn B1232511 ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron CAS No. 27647-84-3](/img/structure/B1232511.png)

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Porphyrins and their derivatives, including zinc complexes, are synthesized through methods that often involve the formation of the porphyrin ring followed by the introduction of metal ions. For instance, a study detailed the synthesis of porphyrins with ethynyl connections to aryl groups at the porphyrin's 5- and 15-positions, demonstrating the modulation of electronic properties through structural variation (LeCours, DiMagno, & Therien, 1996).

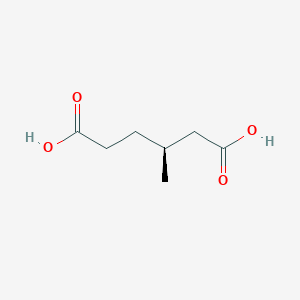

Molecular Structure Analysis

The molecular structure of porphyrin compounds can be significantly affected by the inclusion of metal ions and substituent groups. X-ray crystallography studies, such as the one conducted on a particular zinc porphyrin complex, reveal detailed insights into the arrangement of atoms and the planarity of the porphyrin ring, highlighting the impact of substituents on the macrocycle's conformation (Senge & Smith, 1997).

Chemical Reactions and Properties

Zinc porphyrins participate in a range of chemical reactions, leveraging the metal center's ability to coordinate with various ligands. This coordination capability facilitates the formation of complexes with distinct properties and reactivities. For example, research into the self-assembly of porphyrin scaffolds into hydrogen-bonding polymers underlines the versatility of porphyrin structures in forming complex architectures (Vinodu & Goldberg, 2004).

Physical Properties Analysis

The physical properties of zinc porphyrins, such as luminescence and thermal stability, are influenced by their molecular structure and the nature of their metal centers. Studies have shown that these properties can be finely tuned for specific applications, as demonstrated by the strong blue fluorescent emission and high thermal stability observed in certain zinc porphyrin complexes (Xiong et al., 2000).

Chemical Properties Analysis

The chemical properties of zinc porphyrins, including their reactivity and interaction with other molecules, are central to their applications in catalysis and material science. For instance, zinc porphyrins have been utilized as catalysts in the copolymerization of carbon dioxide and epoxides, showcasing their potential in polymer synthesis (Darensbourg, Wildeson, & Yarbrough, 2002).

科学的研究の応用

Photodynamic Therapy Applications

Meso-substituted porphyrin photosensitizers with enhanced near-infrared absorption have been synthesized for efficient cancer treatment through photodynamic therapy. These porphyrin molecules exhibit excellent photophysical properties, including strong absorption and fluorescence emission in the near-infrared range, making them potent for targeting cancer cells with minimal dark toxicity and robust phototoxicity. Their cellular uptake and diffusion into cancer cells have been confirmed, demonstrating their potential in photodynamic therapy applications (Pan et al., 2018).

Solar Energy Conversion

Green Zn-porphyrin-sensitized nanocrystalline TiO2 films have been developed to convert sunlight into electricity efficiently. Novel zinc metalloporphyrins, characterized by spectroscopic techniques and theoretical calculations, demonstrate high incident photon-to-current efficiencies (IPCEs) and significant overall conversion efficiency in dye-sensitized solar cells. These findings mark them as the most efficient porphyrin-sensitized solar cells reported, showcasing their application in solar energy conversion (Wang et al., 2005).

Catalysis for CO2 and Epoxide Coupling

Zinc(II) benzoate complexes have been synthesized as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. These complexes demonstrate effective catalysis in the formation of completely alternating copolymers and serve as efficient catalysts for the terpolymerization process, highlighting their application in environmentally friendly polymer synthesis (Darensbourg et al., 2002).

Photocatalytic H2 Production

An asymmetric zinc porphyrin derivative has been utilized to sensitize graphitic carbon nitride for efficient visible-light-driven photocatalytic H2 production. This study demonstrates the superiority of zinc-5-(4-carboxyphenyl)-10,15,20-tri(3-pridyl)porphyrin in enhancing photosensitization and stability on graphitic carbon nitride, leading to a significant apparent quantum yield for H2 production under visible light, revealing its application in renewable energy technologies (Wang et al., 2017).

特性

CAS番号 |

27647-84-3 |

|---|---|

製品名 |

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron |

分子式 |

C48H28N4O8Zn |

分子量 |

854.1 g/mol |

IUPAC名 |

zinc;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron |

InChI |

InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |

InChIキー |

IIEYPZOESLIZQB-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |

正規SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |

同義語 |

zinc(II) tetrakis(4-carboxyphenyl)porphine Zn-TCPP ZNTCPP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B1232428.png)

![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)

![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)

![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)